1-[2-Amino-1-(4-bromophenyl)ethyl]cyclobutane-1-carboxylic acid
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Overview
Description
1-[2-Amino-1-(4-bromophenyl)ethyl]cyclobutane-1-carboxylic acid is a complex organic compound characterized by the presence of an amino group, a bromophenyl group, and a cyclobutane ring
Preparation Methods
The synthesis of 1-[2-Amino-1-(4-bromophenyl)ethyl]cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions can be optimized to achieve high yields and purity of the desired product.
Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions, with careful control of reaction parameters to ensure consistency and quality of the final product.
Chemical Reactions Analysis
1-[2-Amino-1-(4-bromophenyl)ethyl]cyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles such as amines or thiols replace the bromine atom.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[2-Amino-1-(4-bromophenyl)ethyl]cyclobutane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It may be used in the production of specialty chemicals, polymers, and other materials with specific properties.
Mechanism of Action
The mechanism by which 1-[2-Amino-1-(4-bromophenyl)ethyl]cyclobutane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. The amino and bromophenyl groups play crucial roles in binding to these targets, leading to modulation of their activity. The cyclobutane ring may contribute to the compound’s stability and specificity in binding interactions.
Comparison with Similar Compounds
Similar compounds to 1-[2-Amino-1-(4-bromophenyl)ethyl]cyclobutane-1-carboxylic acid include:
1-Amino-1-cyclobutanecarboxylic acid: Lacks the bromophenyl group, which may result in different biological activity and chemical reactivity.
2-Amino-2-(4-bromophenyl)ethan-1-ol: Contains a hydroxyl group instead of the cyclobutane ring, leading to different physical and chemical properties.
Properties
Molecular Formula |
C13H16BrNO2 |
---|---|
Molecular Weight |
298.18 g/mol |
IUPAC Name |
1-[2-amino-1-(4-bromophenyl)ethyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H16BrNO2/c14-10-4-2-9(3-5-10)11(8-15)13(12(16)17)6-1-7-13/h2-5,11H,1,6-8,15H2,(H,16,17) |
InChI Key |
DAWNDYMWQQSFKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C(CN)C2=CC=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
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